Cas no 54172-60-0 (2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid)

2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid is a synthetic aromatic amino acid derivative characterized by its ethoxy and hydroxyl substituents on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its structural features, including the carboxylic acid and amino functional groups, enable its use in peptide coupling reactions and as a building block for chiral synthesis. The presence of the ethoxy and hydroxyl groups enhances its solubility in polar solvents and may contribute to its potential biological activity. The compound is typically handled under controlled conditions due to its reactivity and sensitivity to oxidation.
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid structure
54172-60-0 structure
Product Name:2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
CAS No:54172-60-0
MF:C10H13NO4
MW:211.214523077011
CID:939961
PubChem ID:24707587
Update Time:2025-06-08

2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • AMINO-(4-HYDROXY-3-ETHOXY-PHENYL)-ACETIC ACID
    • 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
    • 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)aceticacid
    • Amino(3-ethoxy-4-hydroxyphenyl)acetic acid
    • AKOS000194518
    • EN300-1858914
    • 54172-60-0
    • DB-351013
    • DTXSID30640938
    • Amino-(4-hydroxy-3-ethoxy-phenyl)-aceticacid
    • MDL: MFCD07786922
    • Inchi: 1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14)
    • InChI Key: NIIHAAOVHBSZJW-UHFFFAOYSA-N
    • SMILES: O(CC)C1=C(C=CC(=C1)C(C(=O)O)N)O

Computed Properties

  • Exact Mass: 211.08445790g/mol
  • Monoisotopic Mass: 211.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 92.8Ų

2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1858914-0.05g
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
54172-60-0
0.05g
$528.0 2023-09-18
Enamine
EN300-1858914-0.1g
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
54172-60-0
0.1g
$553.0 2023-09-18
Enamine
EN300-1858914-0.25g
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
54172-60-0
0.25g
$579.0 2023-09-18
Enamine
EN300-1858914-0.5g
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
54172-60-0
0.5g
$603.0 2023-09-18
Enamine
EN300-1858914-1.0g
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
54172-60-0
1g
$943.0 2023-06-01
Enamine
EN300-1858914-2.5g
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
54172-60-0
2.5g
$1230.0 2023-09-18
Enamine
EN300-1858914-5.0g
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
54172-60-0
5g
$2732.0 2023-06-01
Enamine
EN300-1858914-10.0g
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
54172-60-0
10g
$4052.0 2023-06-01
Enamine
EN300-1858914-1g
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
54172-60-0
1g
$628.0 2023-09-18
Enamine
EN300-1858914-5g
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid
54172-60-0
5g
$1821.0 2023-09-18

Additional information on 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid

Comprehensive Overview of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid (CAS No. 54172-60-0): Properties, Applications, and Research Insights

2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid, identified by its CAS number 54172-60-0, is a specialized organic compound with a unique molecular structure combining an amino group, an ethoxy moiety, and a hydroxylated phenyl ring. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential as a chiral building block for drug synthesis. Its structural features, including the acetic acid backbone and phenolic hydroxyl group, make it a versatile intermediate in the development of targeted therapeutics.

Recent studies highlight the growing interest in 54172-60-0 as a precursor for anti-inflammatory agents and neuroprotective compounds, aligning with current healthcare trends focusing on chronic disease management. Researchers are particularly intrigued by its potential to modulate enzyme activity and cellular signaling pathways, which are hot topics in precision medicine. The compound's ethoxy-4-hydroxyphenyl moiety is structurally analogous to several natural phenolic antioxidants, sparking investigations into its free radical scavenging capabilities.

From a synthetic chemistry perspective, 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid presents interesting challenges and opportunities. Its chiral center at the alpha-carbon position makes it valuable for asymmetric synthesis, a field experiencing rapid growth due to demand for enantiomerically pure pharmaceuticals. The compound's zwitterionic nature (resulting from the amino and carboxylic acid functionalities) influences its solubility and crystallization behavior, important considerations for process chemistry optimization.

Analytical characterization of CAS 54172-60-0 typically involves advanced techniques such as HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. The ethoxy group's rotational barrier and the hydrogen bonding network created by the hydroxyl and carboxyl groups contribute to interesting physicochemical properties that are actively studied using computational chemistry methods. These studies help predict the compound's behavior in biological systems and guide molecular design efforts.

In material science applications, derivatives of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid have shown promise as ligands for metal coordination complexes, relevant to catalysis and functional material development. The compound's ability to form stable chelates with transition metals is being explored for creating novel biocompatible materials, a research area gaining traction in medical device innovation and sustainable chemistry initiatives.

Quality control protocols for 54172-60-0 emphasize rigorous testing for enantiomeric purity and residual solvents, reflecting the pharmaceutical industry's stringent standards. Recent advancements in continuous flow chemistry have enabled more efficient production of such fine chemicals, addressing growing demand while minimizing environmental impact through green chemistry principles.

The safety profile of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid is well-documented in scientific literature, with comprehensive toxicological studies confirming its suitability for research applications. Proper handling procedures focus on standard laboratory practices for amino acid derivatives, including appropriate personal protective equipment and waste management protocols in compliance with global chemical safety regulations.

Looking ahead, the scientific community anticipates expanded applications for CAS 54172-60-0 in bioconjugation chemistry and prodrug development, particularly for targeted drug delivery systems. Its structural features make it an attractive candidate for creating biodegradable linkers in biopharmaceutical formulations, an area of intense research in modern drug discovery pipelines.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD